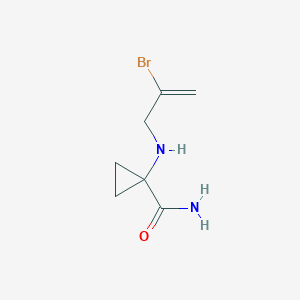
1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is widely used in the synthesis of various molecules, and its unique properties make it an attractive candidate for scientific research.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide is not yet fully understood. However, it is believed that this compound acts as a nucleophile, which can react with various electrophiles to form new molecules. This property makes it an attractive candidate for use in various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have potential applications in the treatment of various diseases, including cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide in lab experiments is its unique properties, which make it an attractive candidate for various chemical reactions. However, the limitations of this compound include its high cost and potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide. One of the most promising areas of research is the development of new catalytic systems based on this compound. These systems have the potential to revolutionize various industrial processes and reduce the environmental impact of chemical reactions. Another area of research is the study of the biochemical and physiological effects of this compound, which may lead to the development of new treatments for various diseases.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been extensively used in the synthesis of various molecules, and its unique properties make it an attractive candidate for scientific research. While there are limitations to its use, the future directions for research on this compound are promising and may lead to significant advancements in various fields of science.
Méthodes De Synthèse
The synthesis of 1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide can be achieved through various methods. One of the most common methods involves the reaction of 2-bromoallylamine with cyclopropanecarboxylic acid. This reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure maximum yield and purity.
Applications De Recherche Scientifique
1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide has been extensively used in scientific research due to its unique properties. This compound has been used in the synthesis of various molecules, including pharmaceuticals, agrochemicals, and materials science. It has also been used in the development of new catalytic systems, which have the potential to revolutionize various industrial processes.
Propriétés
IUPAC Name |
1-(2-bromoprop-2-enylamino)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-5(8)4-10-7(2-3-7)6(9)11/h10H,1-4H2,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWDKGNPMVQQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CNC1(CC1)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

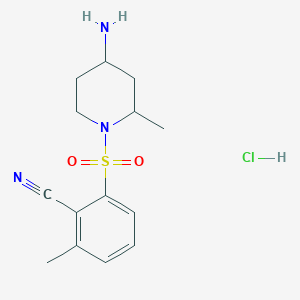
![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7642982.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N,2,5-trimethylfuran-3-sulfonamide;hydrochloride](/img/structure/B7642983.png)
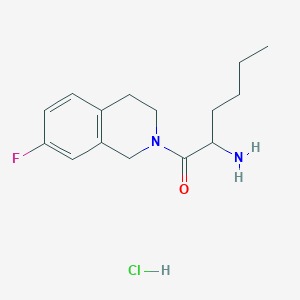
![N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7642995.png)
![N-[1-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643004.png)

![N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643008.png)
![2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7643009.png)
![N-[[2-(dimethylamino)-4-methylphenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643027.png)
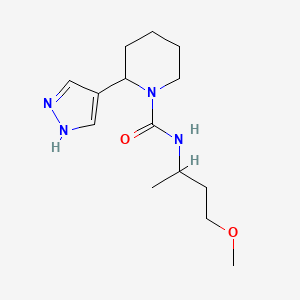
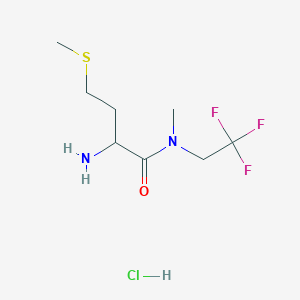
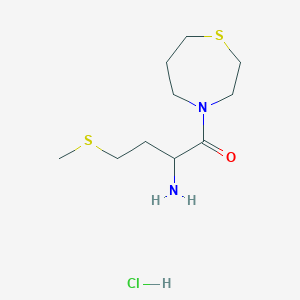
![N-[[3-(propan-2-ylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643057.png)